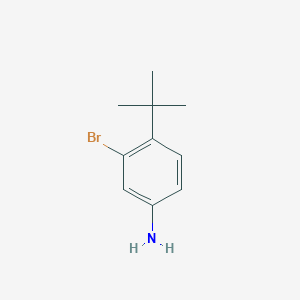

3-Bromo-4-(tert-butyl)aniline

Description

Contextualization in Substituted Aromatic Amine Chemistry

In the case of 3-Bromo-4-(tert-butyl)aniline, the two substituents have distinct and influential roles. The tert-butyl group is an electron-donating group that activates the aromatic ring. Conversely, the bromine atom acts as an electron-withdrawing substituent. smolecule.com This particular combination of functional groups makes the compound a unique building block. The amine group can act as a nucleophile, while the bromine atom provides a reactive site for various transformations, most notably metal-catalyzed cross-coupling reactions. The steric bulk of the tert-butyl group also influences the regioselectivity of reactions by directing incoming reagents to other positions on the ring.

Interdisciplinary Significance in Synthetic Organic Chemistry and Biological Sciences

The unique structural features of this compound make it a valuable intermediate in multiple scientific fields.

In synthetic organic chemistry , it serves as a versatile building block for creating more complex molecules. smolecule.com The bromine atom is particularly useful as it allows the molecule to participate in powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. smolecule.com This reactivity has been exploited in the synthesis of a variety of organic compounds, including materials such as dyes and pigments, as well as precursors for agrochemicals and pharmaceuticals. smolecule.com For example, it can be used as a starting material for the synthesis of complex heterocyclic structures like 3-bromoquinoline (B21735) derivatives. acs.org Common synthetic routes to produce this compound itself include the direct bromination of 4-(tert-butyl)aniline or a two-step process involving diazotization followed by bromination. smolecule.com

In the biological sciences , this compound and its derivatives are subjects of research interest. The compound is utilized in studies concerning enzyme inhibition and the interactions between proteins and ligands. smolecule.com There is evidence that it interacts with biological systems, notably as a substrate for cytochrome P450 enzymes, which are critical for drug metabolism, suggesting potential applications in toxicology and pharmacology. smolecule.com Its structure makes it a candidate precursor for developing novel bioactive compounds, such as kinase inhibitors and antimicrobial agents.

Research Applications of this compound

| Field | Specific Application | Source |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules, pharmaceuticals, and agrochemicals. | smolecule.com |

| Reactant in Suzuki-Miyaura cross-coupling reactions. | smolecule.com | |

| Precursor for dyes, pigments, and specialty chemicals. | smolecule.com | |

| Medicinal Chemistry | Precursor for potential kinase inhibitors and antimicrobial agents. | |

| Biological Research | Used in studies of enzyme inhibition and protein-ligand interactions. | smolecule.com |

| Substrate for studying cytochrome P450 enzymes and drug metabolism. | smolecule.com | |

| Materials Science | Potential precursor for liquid crystals and polymers. |

Perspectives on Unexplored Research Avenues and Methodological Challenges

Despite its utility, there are several areas where this compound remains under-explored, alongside certain methodological challenges in its use.

Unexplored Research Avenues:

Medicinal Chemistry: While it is recognized as a potential precursor for bioactive molecules, there is limited publicly available research on its specific applications in this field, marking a significant opportunity for future investigation. smolecule.com

Material Science: The compound's unique properties, such as its potential for hydrogen bonding or pi-pi stacking interactions, suggest it could be useful in material science, for instance, in the development of liquid crystals or polymers with enhanced thermal stability. smolecule.com However, specific research into these applications is currently scarce. smolecule.com

Methodological Challenges:

Synthesis and Purification: The synthesis of this compound, typically achieved through the electrophilic bromination of 4-(tert-butyl)aniline, requires careful control of reaction conditions to achieve high yield and purity. A key challenge is preventing the formation of polysubstituted byproducts. chemicalbook.com Consequently, purification methods such as column chromatography or recrystallization are often necessary to isolate the desired product, which can complicate large-scale production.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNHKDCJNXKFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329774 | |

| Record name | 3-Bromo-4-(tert-butyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103275-21-4 | |

| Record name | 3-Bromo-4-(tert-butyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Regioselective Bromination of 4-(tert-butyl)aniline

Direct electrophilic bromination of 4-(tert-butyl)aniline is a primary route to obtaining 3-bromo-4-(tert-butyl)aniline. The key to this transformation is controlling the regioselectivity to ensure the bromine atom is introduced at the C-3 position, ortho to the powerfully directing amino group.

The synthesis of this compound typically involves the electrophilic bromination of 4-(tert-butyl)aniline. The choice of brominating agent and reaction conditions is critical to maximize yield and minimize the formation of byproducts, such as di-substituted products. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Recent research has focused on enhancing reactivity and selectivity. A novel method employs N-bromosuccinimide (NBS) in conjunction with lactic acid derivatives, which act as halogen bond acceptors. nsf.gov This system enhances the electrophilic character of the bromine atom, facilitating a more efficient reaction. nsf.gov For instance, the reaction of 4-(tert-butyl)aniline with NBS in the presence of ethyl lactate (B86563) has been shown to produce the desired brominated product in high yield. nsf.gov

The optimization of reaction parameters such as solvent and temperature is crucial. Solvents like acetic acid and dichloromethane (B109758) are frequently used. Acetic acid can be particularly effective as it may help stabilize charged intermediates formed during the substitution. Temperature control, often in the range of 0–25°C, is vital to manage the reaction rate and prevent over-bromination.

Table 1: Comparison of Solvent Effects on Aromatic Bromination Yields This table is illustrative of general findings in aromatic bromination optimization.

| Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|

| Acetic Acid | 20 | 6 | 85-90 |

| Dichloromethane | 25 | 18 | 70-75 |

Data adapted from studies on substituted anilines.

The regiochemical outcome of the bromination of 4-(tert-butyl)aniline is dictated by the directing effects of the two substituents: the amino (-NH₂) group and the tert-butyl group. wikipedia.org

Amino Group (-NH₂): This is a strongly activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. wikipedia.orglibretexts.org This donation stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho or para positions. msu.edu

Tert-butyl Group: This alkyl group is a weakly activating, ortho, para-director through an inductive effect. wikipedia.orgmasterorganicchemistry.com However, its most significant influence is steric. The large size of the tert-butyl group sterically hinders attack at the adjacent ortho positions. msu.edumasterorganicchemistry.com

In 4-(tert-butyl)aniline, the para position relative to the amino group is blocked by the tert-butyl group. Therefore, the electrophilic attack is directed to the positions ortho to the amino group (C-3 and C-5). libretexts.org The tert-butyl group, while also directing to these same positions (which are meta to it), exerts a significant steric hindrance. msu.edu This steric factor can make substitution more challenging compared to less bulky anilines. However, the powerful activating effect of the amino group typically overcomes this hindrance to allow for substitution at the C-3 position. Preventing di-bromination at both the C-3 and C-5 positions requires careful control of stoichiometry and reaction conditions. Protecting the amine as an acetanilide (B955) can moderate its activating strength and provide additional steric bulk to prevent di-substitution.

Optimization of Brominating Agents and Catalytic Systems

Diazotization-Initiated Transformations for Bromo-Aniline Formation

An alternative to direct bromination involves the transformation of an amino group into a diazonium salt, which can then be substituted. This is particularly useful for introducing substituents that are not achievable through direct substitution. byjus.comorganic-chemistry.org

A modern, metal-free approach provides an alternative to the classic Sandmeyer reaction for converting anilines to aryl bromides. ias.ac.innih.gov This one-pot method involves the in-situ formation of a diazonium salt followed by a bromine substitution. nih.gov

The process begins with the diazotization of the aniline (B41778) using sodium nitrite (B80452) (NaNO₂) in an acidic medium, typically aqueous hydrobromic acid (HBr), at low temperatures (0–10 °C). ias.ac.in Following the formation of the diazonium salt, molecular bromine (Br₂) is added to the reaction mixture. ias.ac.in The reaction is then allowed to warm to room temperature, leading to the formation of the aryl bromide. ias.ac.in This method avoids the use of copper catalysts and the isolation of potentially unstable diazonium salts. nih.gov Yields for this type of transformation on various electron-rich anilines are reported to be moderate to excellent. ias.ac.innih.gov DFT calculations support a single radical-nucleophile (SRN1) mechanism for some variations of this reaction. nih.gov

Table 2: Typical Reaction Parameters for Metal-Free Bromination of Anilines via Diazotization

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | Substituted Aniline (1.0 equiv.) | Source of aromatic ring and amino group |

| Acid | 48% aq. HBr (3.0 equiv.) | Forms anilinium salt and provides bromide ions |

| Diazotizing Agent | NaNO₂ (1.2 equiv.) | Converts amino group to diazonium salt |

| Brominating Agent | Br₂ (1.2 equiv.) | Source of bromine for substitution |

Data adapted from a general procedure for the modified Sandmeyer reaction. ias.ac.in

The classic Sandmeyer reaction is a substitution reaction used to synthesize aryl halides from aryl diazonium salts, catalyzed by copper(I) salts (e.g., CuBr). byjus.comwikipedia.org The transformation is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orgnumberanalytics.com

The key steps are:

Diazotization: A primary aromatic amine is treated with nitrous acid (formed in situ from NaNO₂ and a strong acid) to form an aryl diazonium salt. byjus.comadda247.com

Single Electron Transfer (SET): The copper(I) catalyst transfers a single electron to the diazonium salt. byjus.comwikipedia.org

Radical Formation: The diazonium salt accepts the electron and decomposes, releasing nitrogen gas (N₂) and forming an aryl radical. byjus.comwikipedia.org

Halogen Transfer and Catalyst Regeneration: The aryl radical reacts with a copper(II) halide species (formed in the SET step), abstracting a halogen atom to form the final aryl halide product. This step regenerates the copper(I) catalyst, allowing it to participate in another cycle. wikipedia.org

The detection of biaryl byproducts in these reactions provides supporting evidence for the existence of an aryl radical intermediate. wikipedia.org This mechanism explains the broad utility of the Sandmeyer reaction in overcoming the limitations of direct electrophilic aromatic substitution. byjus.com

Exploration of Reaction Parameters and Yield Enhancement

Multi-Step Synthetic Routes to Access this compound

When direct methods are not efficient or selective, multi-step synthetic sequences are employed. A common strategy involves introducing functional groups in a specific order to control the regiochemistry of each step.

A plausible multi-step synthesis for this compound can start from 4-(tert-butyl)aniline and utilize a protecting group strategy to control the bromination step.

Scheme 1: Multi-Step Synthesis via Amide Protection

Protection of the Amino Group: 4-(tert-butyl)aniline is reacted with acetic anhydride (B1165640) to form N-(4-(tert-butyl)phenyl)acetamide. This protection moderates the activating nature of the amino group and increases steric hindrance around it, which helps to prevent over-bromination.

Regioselective Bromination: The resulting acetanilide is then brominated. The N-acetyl group is still an ortho, para-director, and since the para position is blocked, bromination occurs at the ortho position (C-3). The reaction is typically performed with Br₂ in acetic acid.

Deprotection: The final step is the hydrolysis of the amide group, usually under acidic or basic conditions, to reveal the amino group and yield the target molecule, this compound.

Another potential multi-step route begins with tert-butylbenzene (B1681246), as suggested for related structures. vaia.com

Scheme 2: Multi-Step Synthesis from tert-Butylbenzene

Nitration: Tert-butylbenzene undergoes nitration with a mixture of nitric acid and sulfuric acid. Due to the directing effect and steric bulk of the tert-butyl group, the major product is 1-tert-butyl-4-nitrobenzene (B34581). msu.edu

Bromination: The 1-tert-butyl-4-nitrobenzene is then brominated. The nitro group is a deactivating meta-director, while the tert-butyl group is an activating ortho,para-director. The substitution occurs ortho to the tert-butyl group and meta to the nitro group, yielding 2-bromo-1-tert-butyl-4-nitrobenzene.

Reduction: The final step involves the reduction of the nitro group to an amine using a standard reducing agent such as tin (Sn) in hydrochloric acid (HCl) or catalytic hydrogenation (H₂/Pd), which yields this compound.

Novel Retrosynthetic Strategies and Precursor Synthesis

Retrosynthetic analysis of this compound primarily points to 4-(tert-butyl)aniline as the immediate precursor. The key transformation is the regioselective bromination of the aromatic ring at the position ortho to the amino group and meta to the bulky tert-butyl group.

Precursor Synthesis:

The precursor, 4-(tert-butyl)aniline, can be synthesized through several established routes. One common method involves the nitration of tert-butylbenzene to form 1-tert-butyl-4-nitrobenzene, followed by reduction of the nitro group to an amine. nih.gov Another approach starts from 4-tert-butyltoluene, which undergoes radical bromination to yield 4-tert-butylbenzyl bromide. Subsequent amination via nucleophilic substitution with ammonia (B1221849) furnishes 4-(tert-butyl)aniline. A high-temperature reaction of ethyl N-(4-tert-butyl-phenyl)-carbamate with aniline in ethanol (B145695) within an autoclave also yields 4-tert-butyl)aniline.

Novel Synthetic and Retrosynthetic Approaches:

While direct bromination of 4-(tert-butyl)aniline is the most common forward synthetic route, achieving high regioselectivity for the desired 3-bromo isomer is a significant challenge due to the activating nature of the amino group, which directs electrophiles to both ortho and para positions. beilstein-journals.org The para position is blocked by the tert-butyl group, but the formation of 2-bromo and 2,6-dibromo derivatives is a common side reaction. beilstein-journals.orgresearchgate.net Advanced methodologies focus on controlling this regioselectivity.

Directed Bromination with Protecting Groups: To mitigate the high reactivity of the aniline, the amino group can be temporarily protected, for example, through acetylation. This deactivates the ring and allows for more controlled bromination. Subsequent deprotection yields the desired product. beilstein-journals.org

Catalytic and Additive-Mediated Bromination: Recent research has explored novel catalytic systems to improve regioselectivity. Copper(II)-catalyzed bromination of free anilines has been shown to proceed under mild conditions with high selectivity. acs.org Another innovative approach involves the use of lactic acid derivatives as halogen bond acceptors with N-bromosuccinimide (NBS). Computational studies suggest that these additives interact with NBS to increase the positive character of the bromine, facilitating a more selective electrophilic transfer. nsf.gov An optimized procedure using catalytic mandelic acid in an aqueous environment at room temperature has been developed for the regioselective bromination of various arenes. nsf.gov

Alternative Brominating Systems: The use of a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system in water has been investigated as a "green" approach to bromination. For 4-tert-butylaniline (B146146), this system can produce a mixture of mono- and dibrominated products. researchgate.net The use of copper(II) bromide in an ionic liquid has also been demonstrated as a method for the highly regioselective para-bromination of various anilines, which could be adapted for specific ortho-bromination under different conditions. beilstein-journals.org

C-H Activation Strategies: A more novel, though less commonly employed, retrosynthetic approach involves the direct C-H functionalization of a suitable aniline precursor. Palladium-catalyzed meta-C-H bromination of aniline derivatives has been developed using N-bromophthalimide, which overcomes the inherent ortho/para selectivity of classical electrophilic bromination. While not yet standard for this specific molecule, C-H activation represents a modern frontier in organic synthesis that could offer new routes to this compound.

A summary of different bromination methods for anilines is presented in the table below.

| Method | Brominating Agent | Catalyst/Additive | Key Features |

| Direct Bromination | Br₂ or NBS | Lewis acids (e.g., FeBr₃) | Prone to over-bromination and isomer formation. beilstein-journals.orgresearchgate.net |

| Amine Protection | Br₂ or NBS | - | Acetylation of the amine group allows for controlled bromination. beilstein-journals.org |

| Catalytic Bromination | NaBr | CuSO₄, Na₂S₂O₈ (oxidant) | High regioselectivity under mild conditions. acs.org |

| Halogen Bonding | NBS | Lactic acid derivatives | Enhanced reactivity and regioselectivity. nsf.gov |

| Ionic Liquid Medium | CuBr₂ | 1-hexyl-3-methylimidazolium bromide | High regioselectivity for para-bromination, adaptable for other isomers. beilstein-journals.org |

| C-H Activation | N-bromophthalimide | Palladium catalyst | Directs bromination to the meta position, overcoming ortho/para direction. |

Process Development and Scalability Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful process development and optimization to ensure safety, efficiency, and cost-effectiveness.

Key Scalability Challenges:

Exothermic Reactions: Bromination reactions are often highly exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions and ensure consistent product quality. The slow addition of the brominating agent and careful temperature control (often at 0–25 °C) are crucial. beilstein-journals.orgresearchgate.net

Handling of Hazardous Reagents: The use of molecular bromine, a corrosive and toxic reagent, requires specialized handling procedures and equipment on an industrial scale. acs.org

Work-up and Purification: The work-up procedure, including quenching excess bromine (e.g., with sodium thiosulfate) and isolating the product, must be optimized for large volumes. researchgate.net Purification methods like recrystallization or column chromatography, which are straightforward in the lab, can be costly and complex to implement on a large scale. beilstein-journals.org

Process Optimization Strategies:

Continuous Flow Reactors: To address the challenges of exothermicity and mixing, continuous flow reactors offer a safer and more efficient alternative to traditional batch processing. They allow for precise control over reaction parameters, leading to improved consistency and yield. researchgate.net

Solvent and Catalyst Optimization: The choice of solvent can significantly impact reaction time and yield. Acetic acid has been shown to provide higher yields in the bromination of 4-tert-butylaniline compared to dichloromethane, likely due to its ability to stabilize charged intermediates. researchgate.net The development of robust and recyclable catalysts is also a key area of process research.

Process Analytical Technology (PAT): Implementing real-time monitoring techniques, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), allows for close tracking of the reaction progress. This enables precise determination of the reaction endpoint, minimizing the formation of byproducts. researchgate.net

Intermediate Isolation and Handling: In multi-step syntheses, the stability and handling of intermediates are important. For instance, in syntheses involving diazotization of substituted anilines, the formation of a salt of the aniline intermediate can improve its stability and increase the yield of the subsequent reaction. organic-chemistry.org

The following table outlines key considerations for scaling up the synthesis of this compound.

| Parameter | Laboratory Scale | Industrial Scale |

| Reactor | Batch reactor (round-bottom flask) | Batch or continuous flow reactor |

| Temperature Control | Ice bath, oil bath | Jacketed reactors with cooling systems, heat exchangers |

| Reagent Addition | Manual (dropping funnel) | Automated dosing pumps |

| Mixing | Magnetic or overhead stirrer | Industrial agitators |

| Work-up | Manual quenching and extraction | Automated quenching and phase separation |

| Purification | Column chromatography, recrystallization | Large-scale crystallization, distillation |

| Safety | Fume hood | Closed systems, scrubbers for off-gases |

Elucidation of Chemical Reactivity and Transformational Pathways

Nucleophilic Aromatic Substitution Chemistry

3-Bromo-4-(tert-butyl)aniline can undergo nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by a nucleophile. smolecule.com This reactivity is a cornerstone of its synthetic utility.

The kinetics of halogen displacement in SNAr reactions are influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. While specific kinetic and thermodynamic data for this compound is not extensively reported in the provided search results, general principles of SNAr reactions apply. The presence of the electron-donating amino and tert-butyl groups would generally be expected to decrease the rate of a classical SNAr reaction, which is typically favored by electron-withdrawing groups. However, the reaction can still proceed, particularly with strong nucleophiles or under forcing conditions. researchgate.netrsc.org The mechanism can be either a stepwise process involving a Meisenheimer complex or a concerted process, with the operative pathway depending on the specific reactants and conditions. rsc.orgacs.org

The displacement of the bromine atom in this compound by amines and thiols provides a direct route to a variety of derivatized anilines. smolecule.com These reactions are typically carried out in the presence of a base and often in a polar aprotic solvent. For instance, reaction with various primary or secondary amines would yield the corresponding N-substituted 4-(tert-butyl)aniline derivatives. Similarly, treatment with thiols or their corresponding thiolates leads to the formation of aryl thioethers. These derivatization reactions are fundamental in introducing new functionalities and building more complex molecular architectures.

Kinetics and Thermodynamics of Halogen Displacement

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. smolecule.com

This compound is a suitable coupling partner in Suzuki-Miyaura reactions. smolecule.comrsc.org This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, to form a new carbon-carbon bond. rsc.orggre.ac.uk This method is widely used for the synthesis of biaryl compounds, which are prevalent in medicinal chemistry and materials science. gre.ac.uk The reaction is highly tolerant of various functional groups, making it a versatile tool for late-stage functionalization. rsc.org

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Arylboronic acid | Pd catalyst, base, solvent | 3-Aryl-4-(tert-butyl)aniline |

This table represents a generalized Suzuki-Miyaura reaction. Specific catalysts, bases, and solvents would be chosen based on the specific substrates.

Beyond the Suzuki-Miyaura reaction, this compound can participate in other cross-coupling reactions. For instance, Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the formation of C-N bonds by coupling the aryl bromide with amines. acs.org This provides an alternative route to substituted anilines. Similarly, C-O and C-S bond formation can be achieved through analogous coupling reactions with alcohols and thiols, respectively. Other carbon-carbon bond-forming reactions, such as Heck, Sonogashira, and Stille couplings, are also conceivable with this substrate, further expanding its synthetic potential. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, sometimes offering different reactivity and selectivity profiles compared to palladium-based systems. uni-regensburg.deacs.org

Application in Suzuki-Miyaura Coupling for C-C Bond Formation

Electrophilic Aromatic Substitution Reactivity Profiling

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents determine the position of the incoming electrophile. The amino group is a powerful activating group and an ortho-, para-director. masterorganicchemistry.com The tert-butyl group is also an activating, ortho-, para-directing group. Conversely, the bromine atom is a deactivating but ortho-, para-directing group. masterorganicchemistry.com

The interplay of these directing effects can be complex. The strong activating effect of the amino group will likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it. However, the position para to the amino group is already occupied by the tert-butyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group (positions 2 and 6). Steric hindrance from the adjacent tert-butyl group might disfavor substitution at the 2-position to some extent, potentially leading to a preference for substitution at the 6-position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Groups | Directing Effect | Predicted Outcome |

| 2 | Ortho to -NH2, Meta to -Br, Meta to -tBu | Activated by -NH2, Sterically hindered | Possible, but may be disfavored |

| 5 | Meta to -NH2, Ortho to -Br, Meta to -tBu | Deactivated by -Br | Unlikely |

| 6 | Ortho to -NH2, Para to -Br | Strongly activated by -NH2 | Major product expected |

Steric and Electronic Effects on Ring Activation and Deactivation

The reactivity of the aromatic ring in this compound towards electrophilic substitution is a nuanced balance of competing electronic and steric effects exerted by the amino, bromo, and tert-butyl substituents.

The amino group (-NH2) is a potent activating group due to its ability to donate electron density to the aromatic ring via resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. This effect preferentially directs incoming electrophiles to the ortho and para positions.

Conversely, the bromine atom is an electron-withdrawing group through its inductive effect, which deactivates the ring towards electrophilic substitution. smolecule.com However, it is also an ortho, para-director due to the ability of its lone pairs to participate in resonance.

The tert-butyl group is a weak activating group, donating electron density through hyperconjugation. Its most significant influence, however, is steric. The sheer size of the tert-butyl group hinders attack at the positions ortho to it. vulcanchem.com

In this compound, the powerful activating effect of the amino group is the dominant electronic influence. However, the positions ortho to the amino group (positions 2 and 6) are subject to significant steric hindrance from the adjacent bromo and tert-butyl groups, respectively. The bromine atom at position 3 and the tert-butyl group at position 4 further modulate the electronic landscape of the ring. The interplay of these factors makes predicting the precise outcome of further substitutions complex.

Regiochemical Control in Further Derivatization

The directing effects of the existing substituents are crucial in determining the position of any subsequent functionalization of the aromatic ring. The strong ortho, para-directing influence of the amino group is the primary determinant. However, the steric bulk of the adjacent tert-butyl group can significantly disfavor substitution at the 2-position. The bromine atom also exerts a deactivating inductive effect.

This complex interplay of steric and electronic factors can be exploited to achieve regioselective derivatization. For instance, in reactions where steric hindrance is a major factor, substitution may be directed away from the more hindered positions. The specific reaction conditions, including the nature of the electrophile and the solvent, can also be manipulated to favor a particular regioisomer. The halide and sulfamoyl substituents can be removed or used as functional group handles for further elaboration using transition metal catalysis. nih.gov

Oxidation and Reduction Chemistry

The aniline (B41778) and bromo functionalities of this compound are susceptible to oxidation and reduction, opening pathways to a variety of other compound classes.

Pathways to Quinone-Related Structures

Anilines can be oxidized to form quinone or quinone-imine structures. smolecule.com The oxidation of this compound could potentially lead to the formation of a bromo-tert-butyl-1,4-benzoquinone derivative. This transformation is often carried out using strong oxidizing agents. For example, the oxidation of phenols with Fremy's salt is a common method for preparing quinones. sci-hub.se In some cases, substituents like a 4-tert-butyl group can be eliminated during the oxidation of phenols to yield 1,4-benzoquinones. sci-hub.se The synthesis of new quinone derivatives can also be achieved through reactions between existing quinones and various amines. dergipark.org.tr

Investigative Studies in Pharmaceutical and Biological Sciences

Design and Synthesis of Bioactive Analogues

The unique substitution pattern of 3-Bromo-4-(tert-butyl)aniline makes it a valuable starting material for creating diverse molecular architectures. The presence of the reactive amine and the bromine atom allows for a variety of chemical transformations, including substitution and cross-coupling reactions, to generate novel analogues with potential therapeutic applications. smolecule.com

In medicinal chemistry, this compound is primarily utilized as an intermediate in the synthesis of larger, more complex bioactive compounds. Its structure can be incorporated into larger scaffolds designed to interact with specific biological targets. The reactive amino group can be readily acylated or used in condensation reactions, while the bromine atom is a key handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. smolecule.com

One documented example involves the synthesis of 3-Bromo-6-(tert-butyl)-4-phenylquinoline. acs.org This synthesis demonstrates how the core structure containing the bromo- and tert-butyl-substituted ring can be elaborated into a more complex heterocyclic system, a common strategy in drug discovery. acs.org Similarly, related bromo-tert-butyl-aniline isomers have been used as building blocks for novel inhibitors. For instance, 3-bromo-5-(tert-butyl)aniline, a close structural isomer, was used in the design of inverse agonists for the Pregnane X Receptor (PXR), highlighting the utility of this substitution pattern in creating molecules that modulate nuclear receptor activity. nih.gov

The general synthetic approach often involves the bromination of 4-(tert-butyl)aniline to produce the key intermediate. smolecule.com This intermediate can then undergo further reactions. For example, the bromine atom can be replaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions to build biaryl scaffolds, which are common motifs in kinase inhibitors.

While comprehensive SAR studies originating directly from this compound are not extensively documented in public literature, the influence of its key structural features—the bromine atom and the tert-butyl group—has been explored in the context of various bioactive molecular frameworks. These studies provide insight into how these specific substituents affect a molecule's biological activity (SAR) and its physicochemical properties (SPR).

The tert-butyl group is known to provide steric bulk, which can enhance binding affinity by occupying hydrophobic pockets in a target protein. hyphadiscovery.com It can also serve as a steric shield, increasing the metabolic stability of a compound. hyphadiscovery.com In a series of cannabinoid receptor ligands, the inclusion of a tert-butyl group at the meta-position of a phenyl ring resulted in high affinity for the CB1 receptor. rsc.org However, in a different series, a para-substituted tert-butyl group led to a significant decrease in both affinity and selectivity, demonstrating the critical importance of substituent positioning in SAR. rsc.org

The bromine atom, as a halogen, can modulate a compound's electronic properties and its ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. In the development of bis-aryl sulfonamides, the replacement of a chlorine atom with a larger bromine atom was found to retain biological activity, suggesting that the size and nature of the halogen at that position could be varied. nih.gov

The following table summarizes SAR findings for related compounds where the influence of tert-butyl and bromo substituents was evaluated.

| Compound Series | Substituent Change | Observed Effect on Activity | Reference |

| Cannabinoid Ligands (Series 1) | Introduction of meta-tert-butyl | High CB1 receptor affinity | rsc.org |

| Cannabinoid Ligands (Series 2) | Introduction of para-tert-butyl | Substantial drop in affinity and selectivity | rsc.org |

| Bis-aryl Sulfonamides | Replacement of 4-chloro with 4-bromo | Activity was retained | nih.gov |

| PXR Inverse Agonists | 3-tert-butyl vs. smaller groups | The 3-tert-butyl group was critical for retaining potency | nih.gov |

Medicinal Chemistry Approaches for Drug Discovery

Enzyme Inhibition and Modulation Mechanisms

The structural motifs present in this compound suggest potential interactions with various enzyme systems, a key area of investigation in pharmaceutical sciences. Research points towards its involvement with metabolic enzymes and its potential to influence cellular oxidative balance. smolecule.com

Research has indicated that this compound interacts with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast majority of drugs and other xenobiotics. smolecule.comnih.gov Some studies have suggested that it may act as a competitive inhibitor of CYP enzymes, a finding that has significant implications for potential drug-drug interactions if this compound or its derivatives are co-administered with other medications.

The metabolism of tert-butyl groups by CYP enzymes, particularly CYP3A4 and CYP2C8, is a well-established pathway. hyphadiscovery.com This process typically involves hydroxylation of one of the methyl groups to form a primary alcohol metabolite, which can then be further oxidized to a carboxylic acid. hyphadiscovery.com For example, the drug Ivacaftor, which contains two tert-butyl groups, is metabolized by CYP3A4 to a hydroxylated active metabolite. hyphadiscovery.com Similarly, the main human metabolite of the antiretroviral drug Nelfinavir results from the hydroxylation of its tert-butyl group by CYP2C19. hyphadiscovery.com

While specific kinetic data for this compound are scarce, studies on structurally related compounds provide valuable insights. A non-nucleoside inhibitor of Hepatitis C Virus NS5B, which shares some structural features, was found to be a potent reversible inhibitor of CYP3A4 with an IC₅₀ value of 0.34 μM. nih.gov This highlights the potential for aniline (B41778) derivatives with bulky hydrophobic groups to be potent CYP inhibitors.

The table below shows CYP inhibition data for a related bioactive compound.

| Compound | CYP Isoform | Inhibition Type | IC₅₀ (μM) |

| HCV NS5B Inhibitor | CYP3A4 | Reversible | 0.34 |

Data from a study on a novel series of potent non-nucleoside inhibitors of Hepatitis C Virus NS5B. nih.gov

The compound has been noted in studies examining its effects on oxidative stress responses. smolecule.com Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including cancer and neurodegenerative disorders. ijbbku.com Many cancer cells exhibit a state of chronic oxidative stress, a feature that can be therapeutically exploited. acs.org

Determining the kinetic parameters of enzyme inhibition, such as the inhibition constant (Kᵢ), and the binding affinity (Kₐ or Kₔ) are fundamental to understanding a compound's mechanism of action and potency. For this compound, it has been described as a competitive inhibitor of CYP450 enzymes, which implies that it reversibly binds to the active site of the enzyme, preventing the substrate from binding.

Although specific binding affinity and enzyme kinetic values for this compound are not specified in the reviewed literature, the principles can be illustrated with data from other enzyme inhibitors. For example, in a study of inhibitors for Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a highly potent N-phenyl oxamic acid derivative was identified as a reversible and competitive inhibitor. nih.gov Kinetic analysis using a Lineweaver-Burk plot determined its Kᵢ value to be 2.7 nM, indicating very high affinity for the enzyme's active site. nih.gov This type of detailed kinetic analysis is essential for characterizing and optimizing enzyme inhibitors in drug discovery programs.

The following table presents an example of enzyme inhibition kinetics for a potent inhibitor from a different class, illustrating the type of data crucial for such studies.

| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ (nM) |

| Compound 4t | mPTPB | Competitive, Reversible | 2.7 ± 0.2 |

Data from a study on N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B. nih.gov

Modulation of Oxidative Stress Responses

Cellular and Molecular Target Interactions

Comprehensive research detailing the specific cellular and molecular target interactions of this compound is not extensively available in peer-reviewed literature. The compound is primarily recognized as a chemical intermediate. smolecule.com

Specific studies on the ligand-receptor binding properties of this compound and its direct modulatory effects on signaling pathways are not detailed in the available research. General statements suggest that its interaction profile might allow it to modulate enzyme activity or receptor signaling pathways. smolecule.com It has been noted to interact with cytochrome P450 enzymes, which could have implications for drug metabolism. smolecule.com However, specific receptor binding affinities and the modulation of particular signaling cascades have not been elucidated. For related but distinct compounds, such as certain benzamide (B126) derivatives, modulation of signaling pathways like the FGFR1 pathway has been observed. tandfonline.com

Detailed mechanistic studies on the therapeutic action of this compound are currently lacking. The mechanism of action for aniline derivatives can be diverse. For instance, some brominated anilines are suggested to exhibit antimicrobial properties by disrupting bacterial cell membranes, while certain aniline derivatives may act as competitive inhibitors for specific enzymes. However, specific therapeutic mechanisms for this compound have not been a subject of in-depth investigation.

Ligand-Receptor Binding and Signaling Pathway Modulation

Antimicrobial Activity Spectrum and Potency

Comprehensive studies to define the antimicrobial activity spectrum and potency of this compound have not been reported. The evaluation of a compound's effectiveness as an antimicrobial agent relies on detailed experimental data from in vitro and in vivo studies, which are currently absent for this specific molecule.

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

There are no available research findings or data tables from studies that have specifically evaluated the activity of this compound against Gram-positive and Gram-negative bacterial strains. Typically, such evaluations would involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of representative bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). While related compounds like 2,6-Dibromo-4-tert-butylaniline have shown some inhibitory effects against these bacteria, this data cannot be extrapolated to this compound due to differences in chemical structure which can significantly impact biological activity.

Investigation of Antimicrobial Mechanisms

The mechanism by which this compound might exert antimicrobial effects has not been investigated. Generally, it is proposed that brominated anilines may function by disrupting the integrity of bacterial cell membranes, leading to cell lysis. However, without specific research on this compound, it is not possible to confirm this or any other mechanism of action, such as the inhibition of essential enzymes or interference with nucleic acid synthesis.

Advanced Materials Science Applications and Engineering

Exploiting Non-Covalent Interactions for Material Design

Non-covalent interactions are fundamental in supramolecular chemistry and materials science, dictating the self-assembly of molecules into ordered, functional structures. researchgate.net The functional groups present in 3-Bromo-4-(tert-butyl)aniline—the amine (-NH2), the bromine atom, and the aromatic π-system—offer multiple points for such interactions. smolecule.com

The primary amine group in this compound is a classic hydrogen bond donor, while the bromine atom and the electron-rich aromatic ring can act as weak hydrogen bond acceptors. This potential for hydrogen bonding is a key feature for its application in material science. smolecule.com Although specific crystal structure analyses for this compound are not widely available, the behavior of structurally related molecules provides significant insight.

For instance, in the crystal structures of related Schiff base derivatives, which incorporate substituted aniline (B41778) moieties, extensive networks of intermolecular interactions are observed. These often include C–H⋯O contacts that link molecules into larger assemblies. iucr.org In other complex molecules containing bromoaniline fragments, such as N-(3,6-di-tert-butyl-9H-calbazol-1-ylmethylidene)-4-bromoaniline, intramolecular N—H⋯N hydrogen bonds are crucial in defining the molecular conformation, forming stable six-membered ring motifs (S(6) rings). researchgate.net Such directed, predictable hydrogen bonds are essential tools in crystal engineering, allowing for the design of materials with specific topologies and properties. The tert-butyl group, while bulky, can also participate in weaker C-H based interactions and its rotational disorder at different temperatures can influence phase transitions in the solid state. iucr.orgresearchgate.net

Table 1: Potential Hydrogen Bonding Interactions in Aniline Derivatives

| Donor | Acceptor | Interaction Type | Significance in Material Design |

|---|---|---|---|

| N-H (Amine) | N (Imine/Nitrile) | Strong, directional | Formation of stable motifs, predictable self-assembly. researchgate.net |

| C-H (Aromatic/Alkyl) | O/N/Halogen | Weaker, structural | Contributes to crystal packing and stability. iucr.org |

Pi-pi (π-π) stacking is a critical non-covalent interaction that governs the assembly of aromatic molecules. wikipedia.org In these interactions, the electron-rich π-systems of aromatic rings align, contributing to the stability of the resulting supramolecular structure. wikipedia.org For this compound, the phenyl ring provides the necessary π-surface for these interactions. smolecule.com

The interplay between different substituents on the aromatic ring can modulate the strength and geometry of π-π stacking. While the bulky tert-butyl group might introduce steric hindrance, the presence of both an electron-donating amine group and an electron-withdrawing bromine atom creates a polarized ring system. This can favor offset-stacked or edge-to-face arrangements over a simple face-to-face stacking. In related molecular systems, such as benzamides, the presence of an aromatic ring has been shown to enhance π-π stacking interactions, leading to improved crystallinity compared to simpler, non-aromatic analogues. The ability to form these ordered stacks is fundamental for applications in electronics, where charge transport through overlapping π-orbitals is a key mechanism. The directed nature of π-π interactions has been harnessed to construct complex interlocked molecules like catenanes, demonstrating their power in guiding molecular self-assembly. wikipedia.org

Hydrogen Bonding Networks in Solid-State Materials

Integration into Polymeric and Nanomaterial Architectures

The bifunctional nature of this compound, with its reactive amine and bromo groups, makes it a candidate building block for polymerization and for anchoring onto nanomaterials. Bromo-organic compounds are widely used as intermediates in the synthesis of polymers and other functional materials. sci-hub.se

The amine group can undergo condensation reactions to form polyamides or polyimines, while the bromine atom can be used as a reactive site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This would allow for the incorporation of the 4-(tert-butyl)aniline unit as a pendant group or directly into the polymer backbone. Such integration could impart specific properties to the resulting polymer, such as increased thermal stability or altered solubility due to the bulky tert-butyl group.

In the realm of nanomaterials, aniline derivatives can be used to functionalize surfaces. For example, related tert-butylphenyl compounds have been used as capping agents or ligands in the synthesis of copper nanoparticles. acs.org The aniline moiety of this compound could be used to attach the molecule to the surface of metal oxide or carbon-based nanomaterials, while the bromo- and tert-butyl-substituted ring could then be used to tune the electronic properties or solubility of the final hybrid material.

Development of Functional Materials (e.g., optoelectronic, sensing)

Derivatives of substituted anilines and related aromatic compounds are crucial components in a variety of functional materials, particularly in the field of optoelectronics. Bromo-organic compounds serve as important intermediates in the production of dyes and other specialty chemicals. sci-hub.se

There is strong evidence that bromo-aniline structures are suitable for these applications. For instance, a regioisomer, 2-Bromo-4-(tert-butyl)aniline, is specifically listed as a component for Organic Light-Emitting Diode (OLED) materials. catsyn.com Furthermore, carbazole (B46965) derivatives, which can be synthesized from aniline precursors, are widely applied in electroluminescent materials due to their favorable electronic properties. researchgate.net The substitution pattern of this compound, with its combination of electron-donating and withdrawing groups and a bulky solubilizing group, is characteristic of molecules designed for use in organic electronic devices. These features can be tuned to control the energy levels of the frontier molecular orbitals (HOMO/LUMO), which is essential for efficient charge injection and transport in devices like OLEDs. The reactive bromine atom also provides a synthetic handle for further elaboration, allowing the core structure to be integrated into more complex, high-performance optoelectronic materials. acs.org

Table 2: Properties and Potential Applications of this compound in Materials Science

| Property | Structural Origin | Potential Application |

|---|---|---|

| Molecular Formula | C₁₀H₁₄BrN | - |

| Molecular Weight | 228.13 g/mol nih.gov | - |

| Hydrogen Bonding Capability | Amine (-NH₂) group | Crystal engineering, self-healing materials |

| π-Stacking Interaction | Aromatic Ring | Organic semiconductors, OLEDs catsyn.com |

| Reactivity | Bromine atom, Amine group | Polymer synthesis, surface functionalization sci-hub.se |

| Solubility | tert-butyl group | Improved processability in organic solvents |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic nature of 3-Bromo-4-(tert-butyl)aniline.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this analysis involves the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, which are electron-rich regions. The LUMO, conversely, would likely be distributed across the aromatic system, providing a region for potential nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity. bohrium.com DFT calculations can provide quantitative values for these orbitals, which are essential for predicting how the molecule will behave in chemical reactions. windows.net

| Parameter | Typical Value Range (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -5.0 to -6.5 | Indicates electron-donating capability; higher (less negative) values suggest stronger donation. researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -0.5 to -2.0 | Indicates electron-accepting capability; lower (more negative) values suggest stronger acceptance. researchgate.net |

| Energy Gap (ΔE = ELUMO - EHOMO) | ~4.0 to ~5.0 | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. bohrium.com |

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, identifying sites prone to electrophilic and nucleophilic attack. cdnsciencepub.comresearchgate.net

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this molecule, the most negative potential is expected around the nitrogen atom's lone pair and, to a lesser extent, the bromine atom, due to their high electronegativity.

Positive Potential (Blue): These electron-poor regions, typically found around the hydrogen atoms of the amino group and the aromatic ring, are favorable sites for nucleophilic attack. scispace.com

Neutral Potential (Green): These areas, likely including the bulky, non-polar tert-butyl group, have a near-zero potential.

MEP analysis provides a valuable visual guide to the molecule's reactive behavior, complementing the insights gained from FMO analysis. bohrium.com

Density Functional Theory (DFT) Studies on Molecular Orbitals

Molecular Dynamics and Docking Simulations

While quantum calculations probe the intrinsic properties of a molecule, molecular dynamics and docking are used to simulate its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. ikm.org.my For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. The simulation then calculates the most stable binding poses, or conformations, and estimates the binding affinity, often expressed as a docking score. chemmethod.com

Although specific docking studies for this compound are not prominently documented, the methodology would be applied to understand its potential as an inhibitor or ligand for relevant enzymes or receptors. researchgate.net The results would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the aniline derivative and the protein's amino acid residues. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, modeling its movement and conformational changes over time. chemmethod.com Following a docking prediction, an MD simulation can be run to assess the stability of the predicted binding pose. chemmethod.com The simulation tracks the atomic movements of both the ligand and the protein, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. mdpi.com This helps to validate the docking results and provides a more realistic model of the biological interaction. researchgate.net

Prediction of Ligand-Target Binding Conformations

Conformational Landscape Analysis and Steric Effects

The three-dimensional shape of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the dominant structural feature influencing its conformation is the bulky tert-butyl group. wiley.com

Reaction Pathway and Transition State Computations

A comprehensive review of available scientific literature indicates a notable absence of specific computational studies focused on the reaction pathways and transition states of this compound. While this particular molecule is utilized in various synthetic applications, detailed theoretical investigations into its reaction mechanisms, including the characterization of transition states and the mapping of reaction coordinates, have not been extensively reported.

However, the principles of computational chemistry, particularly Density Functional Theory (DFT), are widely applied to understand the reactivity of structurally similar substituted anilines. These studies provide a framework for how the reaction pathways of this compound could be theoretically elucidated.

For instance, computational modeling of related compounds like 2-Bromo-4-(tert-butyl)-6-fluoroaniline has been suggested as a method to analyze its reactivity. Techniques such as transition state modeling can be employed to simulate the steric hindrance effects between the bulky tert-butyl group and incoming reagents, which helps in explaining observed regioselectivity trends in its reactions. Furthermore, the analysis of frontier molecular orbitals (HOMO/LUMO) through DFT calculations is a common approach to predict the most likely sites for electrophilic or nucleophilic attack.

In studies of other substituted anilines, DFT has been used to investigate reaction mechanisms, such as oxidation. acs.org These computational analyses can reveal detailed mechanistic insights, like whether a reaction proceeds via a hydrogen atom transfer (HAT) or another pathway, and can quantify the influence of different substituents on the reaction barriers.

Although no specific data tables for the transition states or reaction pathways of this compound can be presented due to the lack of published research, it is reasonable to infer that such computational studies would be invaluable. They would allow for the quantification of activation energies, the geometric characterization of transition state structures, and a deeper understanding of how the electronic effects of the bromo substituent and the steric bulk of the tert-butyl group collectively influence the compound's reactivity in various chemical transformations.

Analytical and Spectroscopic Techniques for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Bromo-4-(tert-butyl)aniline by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The tert-butyl group typically shows a sharp singlet peak around 1.3 ppm due to the nine equivalent protons. The aromatic protons appear as a set of multiplets in the range of 6.5–7.2 ppm. The amino (-NH₂) protons usually produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances include those for the tert-butyl group's quaternary carbon and methyl carbons, as well as the distinct signals for the six carbons of the benzene (B151609) ring. The carbon atoms attached to the bromine and nitrogen atoms show characteristic shifts influenced by the electronegativity of these heteroatoms.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structural assignment. COSY spectra reveal proton-proton coupling correlations within the aromatic ring, helping to assign the specific positions of the aromatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous C-H connections.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.3 (s, 9H) | ~31.0 |

| tert-Butyl (C) | - | ~35.0 |

| Aromatic CH | 6.5 - 7.2 (m) | 115 - 147 |

| C-NH₂ | - | ~145.0 |

| C-Br | - | ~110.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound, which in turn confirms its molecular formula. acs.orgrsc.org The calculated monoisotopic mass of C₁₀H₁₄BrN is approximately 227.03096 Da. nih.gov HRMS analysis provides an experimental mass value with high precision, typically to within a few parts per million (ppm) of the theoretical value, thereby validating the elemental composition. acs.orgrsc.org The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum separated by two mass units (M+ and M+2).

Interactive Data Table: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrN | nih.govcymitquimica.comsigmaaldrich.com |

| Calculated Monoisotopic Mass | 227.03096 Da | nih.gov |

| Molecular Weight | ~228.13 g/mol | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the tert-butyl group appear around 2850-3100 cm⁻¹. The C-N stretching vibration is usually found in the 1250-1350 cm⁻¹ region, while the C-Br stretching vibration gives rise to a band in the lower frequency region, typically between 500 and 600 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the benzene ring and the C-C vibrations of the tert-butyl group often produce strong Raman signals.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic/Alkyl C-H | C-H Stretch | 2850 - 3100 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Amine C-N | C-N Stretch | 1250 - 1350 |

| Bromoalkane C-Br | C-Br Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Molecular Geometry

Structure Function Relationships in Analogues and Derivatives

Comparative Analysis with Positional Isomers (e.g., 2-Bromo-4-(tert-butyl)aniline)

The relative positions of the bromine atom and the tert-butyl group on the aniline (B41778) ring profoundly influence the molecule's reactivity and potential biological activity. A direct comparison between 3-Bromo-4-(tert-butyl)aniline and its positional isomer, 2-Bromo-4-(tert-butyl)aniline, highlights these differences.

In this compound, the bromine atom is situated meta to the amino group and ortho to the tert-butyl group. This arrangement affects the electron density distribution on the aromatic ring. The tert-butyl group, being an electron-donating group, activates the ring, while the bromine atom is an electron-withdrawing group. cymitquimica.com

Conversely, in 2-Bromo-4-(tert-butyl)aniline, the bromine atom is positioned ortho to the amino group and meta to the tert-butyl group. cymitquimica.com This ortho-substitution can lead to steric hindrance around the amino group, potentially affecting its ability to participate in hydrogen bonding or other intermolecular interactions. The reactivity in electrophilic substitution reactions is also altered due to the different directing effects of the substituents. cymitquimica.com

Research has shown that positional isomers can exhibit distinct biological activities. For instance, various brominated aniline derivatives have been investigated for their antimicrobial and anticancer properties. The specific positioning of the bromine and tert-butyl groups can influence how these molecules interact with biological targets such as enzymes or receptors. evitachem.comsmolecule.com For example, 2-Bromo-5-(tert-butyl)aniline has been identified as an inhibitor of certain cytochrome P450 enzymes, a property that is directly linked to its specific substitution pattern. smolecule.com

| Feature | This compound | 2-Bromo-4-(tert-butyl)aniline |

| CAS Number | 103275-21-4 nih.gov | 103273-01-4 cymitquimica.com |

| Molecular Formula | C₁₀H₁₄BrN nih.gov | C₁₀H₁₄BrN cymitquimica.com |

| Position of Bromine | 3-position (meta to -NH₂) | 2-position (ortho to -NH₂) |

| Position of tert-Butyl | 4-position (para to -NH₂) | 4-position (para to -NH₂) |

| Potential Reactivity | The bromine atom can be replaced in nucleophilic aromatic substitution reactions. | The electron-donating nature of the tert-butyl group can influence electrophilic substitution reactions. cymitquimica.com |

| Steric Hindrance | Less steric hindrance around the amino group compared to the 2-bromo isomer. | Significant steric hindrance around the amino group due to the ortho-bromine. |

Investigation of Diverse Substituted Aniline Derivatives

The broader family of substituted anilines represents a rich source of compounds with diverse chemical and biological activities. The introduction of various functional groups onto the aniline scaffold allows for the fine-tuning of properties such as lipophilicity, electronic character, and steric bulk.

For example, the presence of additional halogen atoms, such as in 2,6-Dibromo-4-tert-butylaniline, further enhances the electrophilic character of the aromatic ring. This di-brominated analog has also been noted for its potential antimicrobial and anticancer activities. The strategic placement of substituents is crucial; for instance, in the synthesis of certain benzamides, a secondary β-amino side chain acts as a powerful ortho-directing group. researchgate.net

The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy in the synthesis of complex aniline derivatives, allowing for regioselective modifications. researchgate.netgsconlinepress.com Palladium-catalyzed cross-coupling reactions have become invaluable for creating C-N bonds, enabling the synthesis of a wide array of aniline derivatives with applications in medicinal chemistry and materials science. acs.org

| Derivative | Key Structural Features | Noted Applications/Properties |

| 2,6-Dibromo-4-tert-butylaniline | Two bromine atoms ortho to the amino group. | Potential antimicrobial and anticancer properties. |

| N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide | Contains a reactive bromoacetyl group. | Used to study enzyme inhibition through covalent bonding. |

| 3-Bromo-5-(tert-butyl)-4-methoxyaniline | Introduction of a methoxy (B1213986) group. evitachem.com | Investigated for antimicrobial and anticancer activities. evitachem.com |

| N-salicylidene-4-tert-butylaniline | An imine derivative. researchgate.net | Exhibits photochromic properties. researchgate.net |

Systematic Study of Bromine and tert-Butyl Group Modifications on Properties and Activities

Systematic modifications of the bromine and tert-butyl groups on the aniline ring are essential for establishing clear structure-activity relationships (SAR).

Modifications of the Bromine Group: Replacing bromine with other halogens (e.g., chlorine or iodine) or with pseudo-halogens can modulate the electronic and steric properties of the molecule. The high reactivity of aniline and its derivatives often leads to di- and tri-halogenated products, making controlled monohalogenation a synthetic challenge. msu.edu The use of milder halogenating agents or specific catalysts can help to achieve the desired substitution pattern. The position of the halogen is critical, as seen in the different reactivities of ortho- and meta-bromoaniline derivatives. msu.edu

Modifications of the tert-Butyl Group: The bulky tert-butyl group significantly influences the molecule's conformation and lipophilicity. Replacing it with other alkyl groups (e.g., isopropyl, cyclohexyl) or with more polar functional groups would alter its steric hindrance and solubility. Studies on related compounds have shown that the tert-butyl group can enhance membrane permeability due to increased lipophilicity. Computational modeling and techniques like Quantitative Structure-Activity Relationship (QSAR) can predict how these modifications will affect properties like bioaccumulation and environmental persistence.

For example, in the development of certain receptor antagonists, tert-butyl derivatives have shown higher binding affinities compared to their cyclohexyl analogs, which is attributed to the specific steric complementarity of the tert-butyl group with the hydrophobic pockets of the receptor.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-(tert-butyl)aniline, and what factors influence yield and purity?

The synthesis typically involves bromination of 4-(tert-butyl)aniline. Key steps include:

- Electrophilic bromination using Br₂ in a solvent like acetic acid or dichloromethane under controlled temperatures (0–25°C) .

- Directing group strategies : The tert-butyl group activates the aromatic ring, while bromine directs substitution to specific positions.

- Purification : Column chromatography or recrystallization to isolate the product.

Factors affecting yield include solvent polarity, reaction time, and stoichiometric ratios of bromine. Impurities often arise from over-bromination or competing substitution patterns .

Q. How is this compound characterized, and what spectral data are critical for verification?

Characterization relies on:

- IR spectroscopy : Peaks at ~3450 cm⁻¹ (N-H stretch, amine) and 560–600 cm⁻¹ (C-Br stretch) .

- NMR :

- ¹H NMR : Singlets for tert-butyl protons (~1.3 ppm) and aromatic protons (6.5–7.5 ppm) indicating substitution patterns.

- ¹³C NMR : Signals at ~35 ppm (tert-butyl carbons) and ~110 ppm (C-Br).

- Mass spectrometry : Molecular ion peak at m/z 242 (C₁₀H₁₃BrN⁺) .

Advanced Research Questions

Q. How do the tert-butyl and bromine substituents influence the compound's reactivity in electrophilic substitution reactions?

- Bromine : Electron-withdrawing effect deactivates the ring, directing incoming electrophiles to the meta or para positions relative to itself.

- tert-Butyl : Strong electron-donating group activates the ring, favoring para substitution.

- Competing effects : The tert-butyl group dominates due to steric and electronic effects, making the para position (relative to tert-butyl) less reactive. Mechanistic studies suggest bromination occurs at the ortho position to the tert-butyl group in some cases .

Q. What are the challenges in achieving regioselective synthesis, and how can they be mitigated?

Challenges :

- Competing bromination at ortho, meta, or para positions relative to the tert-butyl group.

- Over-bromination leading to di-substituted byproducts.

Solutions : - Use protecting groups (e.g., acetylation of the amine) to temporarily block reactivity.

- Optimize reaction conditions: Lower temperatures (0°C) and slow addition of bromine reduce side reactions .

Q. What are the potential applications of this compound in medicinal chemistry and materials science?

- Medicinal chemistry : Serves as a precursor for kinase inhibitors or antimicrobial agents. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores .

- Materials science : Used in synthesizing liquid crystals or polymers, where the tert-butyl group enhances thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.